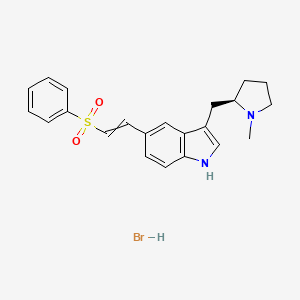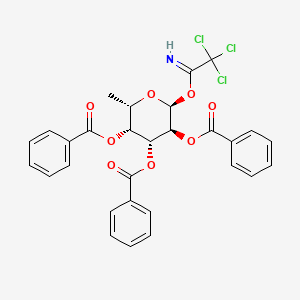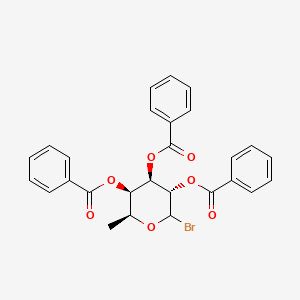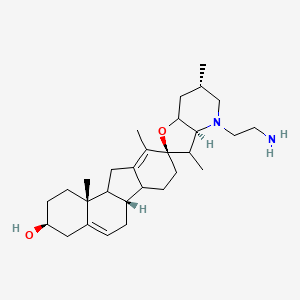
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside, also known as NPG, is a chemical compound that has been widely used in scientific research. It is a type of substrate that is commonly used in the study of enzymatic reactions, particularly those involving glycosidases. In
Aplicaciones Científicas De Investigación
Proteomics Research
“4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent or substrate in various proteomic experiments.
Biochemical Reagent
This compound is also classified as a biochemical reagent . Biochemical reagents are substances used in biochemical research to cause chemical reactions or act as markers when studying biological systems.
Enzyme Activity Assay
“4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside” is a useful substrate for the rapid colorimetric determination of N-acetyl-β-D-glucosaminidase activity in human urine . When cleaved, it produces a yellow solution, making it particularly useful for yeast and mold .
Biomedicine Compound
“4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside” is a remarkable biomedicine compound with immense therapeutic potential . It stands as an influential agent in combating the detrimental effects induced by both Gram-positive and Gram-negative bacterial infections .
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is the enzyme N-acetyl-beta-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside acts as a substrate for N-acetyl-beta-D-glucosaminidase . When the enzyme cleaves this compound, it produces a yellow solution, making it a useful chromogenic substrate for the rapid colorimetric determination of the enzyme’s activity .
Pharmacokinetics
It is moderately soluble in water and soluble in DMSO, ethanol, and pyridine .
Result of Action
The cleavage of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside by N-acetyl-beta-D-glucosaminidase results in the production of a yellow solution . This color change can be used to measure the activity of the enzyme, providing a tool for studying the enzyme’s function and potential dysfunctions in disease states.
Action Environment
The action of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is influenced by environmental factors such as temperature and pH, which can affect enzyme activity. It should be stored in a freezer, under -20°C , indicating that it may be sensitive to heat
Propiedades
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)/t16-,17-,18-,19-,20?,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGMOSQBSHTMJS-UPGRXVQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-2-deoxy-4,6-benzylidene-beta-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)


![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)



![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)


